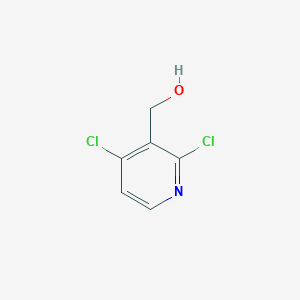

(2,4-Dichloropyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFKQGCYLJSBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945543-24-8 | |

| Record name | (2,4-dichloropyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2,4-Dichloropyridin-3-yl)methanol

Abstract

(2,4-Dichloropyridin-3-yl)methanol is a key heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms and a hydroxymethyl group on a pyridine core, provides multiple reactive sites for further chemical elaboration. This guide offers a comprehensive overview of the principal synthetic pathways to this valuable intermediate, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and present a comparative analysis of the available routes to assist in selecting the most appropriate method for a given application.

Introduction and Retrosynthetic Analysis

The strategic importance of this compound lies in its utility as a versatile precursor. The chlorine atoms are susceptible to nucleophilic aromatic substitution and cross-coupling reactions, while the primary alcohol can be oxidized or otherwise functionalized. A logical retrosynthetic analysis reveals two primary pathways originating from the commercially available starting material, 2,4-dichloropyridine.

The most direct approach involves a two-step sequence: the introduction of a formyl group at the 3-position of the pyridine ring, followed by its reduction to the corresponding alcohol. An alternative route considers the reduction of a carboxylic acid or its derivative at the same position.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on the most prevalent and practical pathway: the formylation of 2,4-dichloropyridine followed by selective reduction.

Primary Synthetic Pathway: Formylation and Reduction

This robust two-step synthesis is the most commonly employed method due to its efficiency and reliance on well-understood chemical transformations.

Step 1: Synthesis of 2,4-Dichloronicotinaldehyde via Directed Ortho-Metalation

The introduction of a formyl group at the C-3 position of 2,4-dichloropyridine is effectively achieved through a directed ortho-metalation (DoM) reaction. This strategy leverages the directing ability of the pyridine nitrogen and the C-2 chlorine to activate the C-3 position for deprotonation.

Causality of Experimental Choices:

-

Lithiating Agent: A strong, non-nucleophilic base is required to deprotonate the pyridine ring without adding to it. Lithium diisopropylamide (LDA) is the reagent of choice. Its bulky isopropyl groups sterically hinder it from acting as a nucleophile, while its strong basicity is sufficient to abstract the acidic proton at C-3. The reaction is typically performed at cryogenic temperatures (-78 °C) to prevent decomposition of the unstable pyridyllithium intermediate and minimize side reactions.[1][2]

-

Electrophile: Anhydrous N,N-dimethylformamide (DMF) serves as the formylating agent. The lithiated pyridine attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to yield the desired aldehyde.[3]

Caption: Workflow for the synthesis of 2,4-Dichloronicotinaldehyde.

Experimental Protocol: Synthesis of 2,4-Dichloronicotinaldehyde [3][4]

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 volumes) to a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.

-

Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

-

LDA Formation (in situ or pre-formed): Slowly add n-butyllithium (1.1 equiv.) to a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C. Stir for 30 minutes to form LDA.

-

Lithiation: To the LDA solution, add a solution of 2,4-dichloropyridine (1.0 equiv.) in anhydrous THF dropwise, ensuring the internal temperature remains below -75 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise, maintaining the temperature below -75 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2,4-dichloronicotinaldehyde as a solid.

Step 2: Reduction of 2,4-Dichloronicotinaldehyde to this compound

The final step is the selective reduction of the aldehyde functionality to a primary alcohol.

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[5][6] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not typically affect more robust functional groups like esters or the chloro-substituents on the aromatic ring under standard conditions.[7][8] Its ease of handling and compatibility with protic solvents like methanol or ethanol make it a practical choice for both lab-scale and larger-scale synthesis.[9] In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could potentially lead to over-reduction or side reactions with the chlorine atoms.

Caption: Workflow for the reduction to this compound.

Experimental Protocol: Synthesis of this compound [6][9]

-

Setup: To a round-bottomed flask equipped with a magnetic stirrer, add a solution of 2,4-dichloronicotinaldehyde (1.0 equiv.) in methanol (10 volumes).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.2-1.5 equiv.) portion-wise to the stirred solution. The addition may cause gas evolution and a slight exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid at 0 °C to decompose any excess NaBH₄.

-

Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or flash column chromatography.

Alternative Pathway: Reduction from 2,4-Dichloronicotinic Acid

An alternative, though less common, route involves the reduction of 2,4-dichloronicotinic acid or its ester derivative. This pathway requires a more potent reducing agent.

Causality of Experimental Choices:

-

Reducing Agent: Carboxylic acids and esters are significantly less reactive towards hydride reagents than aldehydes. Therefore, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is necessary.[10][11] LiAlH₄ is a highly reactive, non-selective reagent that must be used in anhydrous aprotic solvents like THF or diethyl ether under an inert atmosphere.[8] The reaction involves the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup step to liberate the primary alcohol.[12]

Data Presentation and Comparison

| Parameter | Pathway 1: Formylation/Reduction | Pathway 2: Carboxylic Acid Reduction |

| Starting Material | 2,4-Dichloropyridine | 2,4-Dichloronicotinic Acid |

| Key Reagents | LDA, DMF, NaBH₄ | LiAlH₄ |

| Number of Steps | 2 | 1 (from acid) |

| Typical Overall Yield | Good to Excellent | Moderate to Good |

| Reaction Conditions | Cryogenic (-78 °C) for formylation | Anhydrous, inert atmosphere |

| Safety Concerns | n-BuLi (pyrophoric), LDA (corrosive) | LiAlH₄ (violently reactive with water) |

| Advantages | High efficiency, good selectivity | Fewer steps if starting from the acid |

| Disadvantages | Requires cryogenic conditions | LiAlH₄ is hazardous and requires careful handling |

Table 1: Comparison of Synthetic Pathways.

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, δ) | ~7.3-8.3 (2H, m, Ar-H), ~4.8 (2H, s, CH₂), ~2.0-3.0 (1H, br s, OH) |

| ¹³C NMR (CDCl₃, δ) | ~155, 150, 140, 130, 125 (Ar-C), ~60 (CH₂) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is estimated based on similar structures.[9][13]

Conclusion

The synthesis of this compound is most reliably achieved via a two-step process involving the directed ortho-metalation and formylation of 2,4-dichloropyridine, followed by the selective reduction of the resulting aldehyde with sodium borohydride. This pathway offers high yields and utilizes well-established, predictable chemistry. While alternative routes from the corresponding nicotinic acid exist, they necessitate the use of more hazardous reagents like lithium aluminum hydride. The choice of synthesis will ultimately depend on the available starting materials, scale, and equipment. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important chemical intermediate.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. (4-AMINO-PYRIDIN-3-YL)-METHANOL(138116-34-4) 1H NMR [m.chemicalbook.com]

(2,4-Dichloropyridin-3-yl)methanol chemical properties and reactivity

An In-Depth Technical Guide to (2,4-Dichloropyridin-3-yl)methanol: Properties, Reactivity, and Synthetic Utility

Introduction

This compound is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a substituted pyridine, it possesses a unique electronic landscape governed by the electron-withdrawing nature of the ring nitrogen and two chlorine atoms. This substitution pattern imparts distinct reactivity at its carbon centers, making it a versatile and valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, explores the nuances of its reactivity, and details its applications as a strategic intermediate in modern organic synthesis.

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of this compound are foundational to its use in synthesis, enabling its identification, purification, and characterization.

Physical Properties

| Property | Value |

| CAS Number | 945543-24-8 |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in methanol, DMSO, ethyl acetate; sparingly soluble in water |

Note: Physical properties such as melting point can vary based on purity. The data presented are typical values.

Spectroscopic Data (Predicted and Representative)

Spectroscopic analysis is crucial for confirming the structure of this compound. While experimental data from a specific supplier is definitive[1], the following represents expected spectral features:

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons of the methanol group.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons at the C5 and C6 positions of the pyridine ring. The coupling constant (J-value) would be characteristic of ortho-coupling.

-

Methylene Protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) typically in the δ 4.5-5.0 ppm range.

-

Hydroxyl Proton (-CH₂O H): A broad singlet or triplet, with a chemical shift that can vary depending on solvent and concentration.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative chlorine and nitrogen atoms (C2 and C4) will be significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks for the molecular ion [M]+, [M+2]+, and [M+4]+.

Synthesis of this compound

The most common and logical synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative, namely 2,4-dichloronicotinic acid or its esters.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound via reduction.

Detailed Experimental Protocol: Reduction of Methyl 2,4-Dichloronicotinate

This protocol describes a representative procedure using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent suitable for converting esters to primary alcohols. A similar procedure is used for the synthesis of related aminopyridinyl methanols[2].

Materials:

-

Methyl 2,4-dichloronicotinate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Substrate Addition: A solution of methyl 2,4-dichloronicotinate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water dropwise, followed by a 15% aqueous NaOH solution and then more water, until a granular precipitate forms.

-

Workup: The resulting slurry is filtered through a pad of Celite®, and the solid residue is washed thoroughly with ethyl acetate. The combined organic filtrates are collected.

-

Purification: The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford this compound as a solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the properties of the dichloropyridine core, with the hydroxymethyl group offering a secondary site for functionalization.

Reactivity of the 2,4-Dichloropyridine Core

The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the presence of two electron-withdrawing chlorine atoms. This makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution. The positions of the chlorine atoms (C2 and C4) are key to its reactivity profile.

For 2,4-dihalopyridines, S_NAr reactions generally favor substitution at the C4 position.[3] This selectivity is a result of superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, as the charge can be delocalized onto the ring nitrogen atom without disrupting aromaticity in the same way as an attack at C2.

Caption: Simplified overview of the S_NAr reaction at the C4 position of a 2,4-dichloropyridine.

This innate preference for C4 substitution makes this compound an excellent precursor for molecules requiring a heteroatom substituent at the C4 position.[3]

In contrast to S_NAr, traditional palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig amination) on 2,4-dichloropyridines conventionally show a preference for reaction at the C2 position.[3] This is attributed to the greater ease of oxidative addition of the palladium catalyst to the C-Cl bond adjacent to the nitrogen atom.

However, modern synthetic chemistry has developed methods to invert this selectivity. The use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position with high selectivity, even at room temperature.[3] Furthermore, ligand-free conditions, such as the "Jeffery" conditions, have been shown to enhance C4-selectivity dramatically.[3] This dual reactivity under different catalytic conditions provides remarkable synthetic flexibility.

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of the -CH₂OH group undergoes standard transformations:

-

Oxidation: It can be oxidized to the corresponding aldehyde (2,4-dichloronicotinaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will lead to the carboxylic acid (2,4-dichloronicotinic acid).

-

Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate basic conditions.

Applications in Drug Discovery and Chemical Biology

The 2,4-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[4] this compound serves as a key intermediate for accessing libraries of compounds built around this core. Its strategic placement of three distinct functional handles—the C2-Cl, the C4-Cl, and the C3-CH₂OH—allows for sequential and regioselective elaboration.

For instance, a synthetic strategy could involve:

-

A selective C4-S_NAr or C4-cross-coupling reaction.

-

A subsequent C2-cross-coupling reaction under different conditions.

-

Modification of the hydroxymethyl group at any stage of the synthesis.

This step-wise approach enables the exploration of chemical space around the pyridine core, which is essential for structure-activity relationship (SAR) studies in drug development.[5][6] The incorporation of halogenated pyridines is a common strategy in drug design to modulate properties like metabolic stability and binding affinity.[7]

Safety and Handling

This compound is a chlorinated organic compound and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its key attribute is the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the electron-deficient pyridine ring. While nucleophilic aromatic substitution preferentially occurs at C4, palladium-catalyzed cross-coupling can be directed to either the C2 (conventional) or C4 (ligand-controlled) position. This tunable reactivity, combined with the synthetic handle of the C3-hydroxymethyl group, provides chemists with a powerful tool for the efficient and controlled synthesis of complex, functionalized pyridine derivatives for applications ranging from pharmaceuticals to advanced materials.

References

- 1. 945543-24-8|this compound|BLD Pharm [bldpharm.com]

- 2. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

A Comprehensive Spectroscopic Guide to (2,4-Dichloropyridin-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Imperative

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of heterocyclic compounds is paramount. (2,4-Dichloropyridin-3-yl)methanol (CAS No. 185331-83-3), a substituted pyridine, represents a key building block whose purity and structural integrity are critical for downstream applications, including drug development and materials science. The presence of a reactive hydroxymethyl group and the specific substitution pattern of chloro- a toms on the pyridine ring dictates its chemical behavior and potential biological activity.

This technical guide provides an in-depth analysis of the essential spectroscopic data required to unequivocally identify and characterize this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond merely presenting the data, this paper explains the underlying principles and experimental considerations, offering a holistic view for researchers, scientists, and quality control professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound. The NMR data is predicted based on established substituent effects on the pyridine ring, providing a robust benchmark for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 | ~7.45 | d | ~5.2 | 1H |

| H-6 | ~8.30 | d | ~5.2 | 1H |

| -CH₂- | ~4.85 | s | - | 2H |

| -OH | ~2.50 | br s | - | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~152 |

| C-3 | ~135 |

| C-4 | ~148 |

| C-5 | ~122 |

| C-6 | ~150 |

| -CH₂OH | ~59 |

Table 3: Key IR and MS Data

| Spectroscopic Technique | Feature | Expected Value / Observation |

|---|---|---|

| Infrared (IR) | O-H stretch (broad) | 3400-3200 cm⁻¹ |

| Aromatic C-H stretch | 3100-3000 cm⁻¹ | |

| C=N, C=C ring stretch | 1600-1450 cm⁻¹ | |

| C-O stretch | ~1050 cm⁻¹ | |

| C-Cl stretch | 800-600 cm⁻¹ | |

| Mass Spectrometry (MS) | Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol | |

| Predicted M⁺ Peak (m/z) | 177 |

| | Isotopic Pattern | M, M+2, M+4 peaks in ~9:6:1 ratio |

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a small molecule like this compound is crucial for ensuring data from each technique corroborates the others, leading to an unambiguous structural assignment.

An In-depth Technical Guide to (2,4-Dichloropyridin-3-yl)methanol: A Versatile Building Block for Chemical Innovation

Introduction

In the landscape of modern drug discovery and agrochemical research, the pyridine scaffold stands as a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have cemented its role in a multitude of bioactive compounds.[1] Within this privileged class of heterocycles, halogenated derivatives offer medicinal chemists a powerful tool to modulate physicochemical properties such as lipophilicity and metabolic stability, and to introduce vectors for further chemical modification.[2] This guide provides a comprehensive technical overview of (2,4-Dichloropyridin-3-yl)methanol , a key building block whose strategic placement of chloro- and hydroxymethyl- substituents offers a rich platform for synthetic elaboration.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the core chemical identity, synthesis, physicochemical properties, and safe handling of this compound. Furthermore, we will explore its potential applications as a versatile intermediate in the synthesis of novel chemical entities, supported by detailed, field-proven experimental protocols and a robust framework of scientific literature.

Core Compound Identification

The foundational step in utilizing any chemical building block is a precise understanding of its identity. This compound is a di-chlorinated pyridine derivative featuring a primary alcohol at the 3-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 945543-24-8 | [3] |

| Molecular Formula | C₆H₅Cl₂NO | [3] |

| Molecular Weight | 178.02 g/mol | [3] |

| SMILES | OCc1c(Cl)ccnc1Cl | [3] |

Below is a 2D representation of the molecular structure, generated to provide clarity on the spatial arrangement of its constituent atoms.

References

Synthesis of Dichlorinated Pyridine Methanols: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated pyridine methanols are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of a wide array of functional molecules.[1] Their unique electronic and steric properties, imparted by the dichlorinated pyridine core and the reactive hydroxymethyl group, make them valuable building blocks in drug discovery and the development of novel materials.[1] This technical guide provides an in-depth review of the primary synthetic strategies for accessing these important compounds. We will explore the nuances of key methodologies, including the reduction of corresponding carboxylic acids and their derivatives, formylation of dichloropyridine precursors, and the application of organometallic reagents such as Grignard and organolithium species. Each section will delve into the mechanistic underpinnings, experimental considerations, and comparative advantages of the respective synthetic routes, offering field-proven insights to guide researchers in their experimental design and execution.

Introduction: The Significance of Dichlorinated Pyridine Methanols

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of chlorine atoms onto this ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and susceptibility to metabolic degradation. The further incorporation of a methanol moiety provides a reactive handle for subsequent chemical transformations, enabling the construction of more complex molecular architectures.

Consequently, dichlorinated pyridine methanels such as (3,5-dichloropyridin-2-yl)methanol, (4,6-dichloropyridin-3-yl)methanol, and (3,5-dichloropyridin-4-yl)methanol are highly sought-after intermediates.[2][3] They are key components in the synthesis of compounds with diverse biological activities, including antibacterial and anti-inflammatory agents.[1] In materials science, these compounds can be modified to create materials with specialized properties for applications like selective adsorption and environmental monitoring.[1]

This guide aims to provide a comprehensive overview of the synthetic methodologies available for the preparation of dichlorinated pyridine methanols, empowering researchers to make informed decisions when selecting a synthetic route for their specific target molecule.

Synthetic Strategies

The synthesis of dichlorinated pyridine methanols can be broadly categorized into three main approaches:

-

Reduction of Dichloropyridine Carboxylic Acids and Esters: A common and reliable method involving the conversion of a carboxylic acid or ester functionality to a primary alcohol.

-

Formylation of Dichloropyridines followed by Reduction: This two-step sequence involves the introduction of a formyl group onto the dichloropyridine ring, which is then reduced to the desired methanol.

-

Organometallic Routes: The use of Grignard or organolithium reagents to introduce a hydroxymethyl group or a precursor that can be readily converted to it.

The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the pyridine ring, and the compatibility of functional groups within the molecule.

Reduction of Dichloropyridine Carboxylic Acids and Esters

The reduction of carboxylic acids and their ester derivatives is a fundamental transformation in organic synthesis and a widely employed method for preparing dichlorinated pyridine methanols.

2.1.1. Underlying Principles

This strategy hinges on the conversion of a carbonyl group (C=O) within a carboxylic acid or ester to a hydroxymethyl group (-CH₂OH). This is typically achieved using a variety of reducing agents that can selectively reduce the carbonyl without affecting the pyridine ring or the chloro-substituents.

2.1.2. Common Reducing Agents and Protocols

Several reducing agents are effective for this transformation, with the choice often depending on the specific substrate and desired reaction conditions.

| Reducing Agent | Substrate | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters | Anhydrous THF or Et₂O, 0 °C to rt | Powerful, high-yielding | Highly reactive, moisture-sensitive, not selective for esters over other reducible groups |

| Diisobutylaluminium Hydride (DIBAL-H) | Esters | Anhydrous toluene or DCM, -78 °C | Milder than LiAlH₄, can be more selective | Requires low temperatures, can be expensive for large-scale synthesis |

| Sodium Borohydride (NaBH₄) / Lewis Acid | Carboxylic Acids, Esters | Various solvents (e.g., THF, MeOH) | Milder than LiAlH₄, more tolerant of protic solvents | Often requires a Lewis acid co-reagent for carboxylic acid reduction |

Experimental Protocol: Reduction of Methyl 4,6-dichloropyridine-2-carboxylate with Sodium Borohydride

This protocol is adapted from a general procedure for the reduction of esters.

-

To a solution of methyl 4,6-dichloropyridine-2-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (2.0-4.0 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude (4,6-dichloropyridin-2-yl)methanol.

-

Purify the crude product by column chromatography on silica gel.

The synthesis of the starting dichloropyridine carboxylic acids or their esters is a critical preceding step. These can often be prepared from commercially available dichloropyridines through various methods, including oxidation of corresponding methylpyridines or hydrolysis of nitriles. For instance, 4,6-dichloro-2-pyridinecarboxylic acid can be synthesized from its corresponding ethyl ester by hydrolysis with sodium hydroxide in an ethanol/water mixture.[4]

Formylation of Dichloropyridines

Formylation, the introduction of a formyl group (-CHO), provides an alternative pathway to dichlorinated pyridine methanols. The resulting aldehyde can then be readily reduced to the desired alcohol.

2.2.1. Rieche Formylation and Related Methods

The Rieche formylation is a classic method for the formylation of electron-rich aromatic compounds using dichloromethyl methyl ether and a Lewis acid, typically titanium tetrachloride (TiCl₄).[5][6] While pyridines are generally electron-deficient, the presence of activating groups or specific reaction conditions can facilitate this transformation.

Mechanism of Rieche Formylation:

The reaction proceeds through the formation of a dichloromethyl cation equivalent, which acts as the electrophile and attacks the aromatic ring. Subsequent hydrolysis of the resulting intermediate yields the aldehyde.

An alternative approach involves ortho-metalation of a bromopyridine followed by reaction with N,N-dimethylformamide (DMF).[7]

2.2.2. Reduction of the Formyl Group

The reduction of the intermediate dichloropyridine carboxaldehyde to the corresponding methanol is typically straightforward and can be accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of a Dichloropyridine Carboxaldehyde

-

Dissolve the dichloropyridine carboxaldehyde (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dichlorinated pyridine methanol.

-

Purify by recrystallization or column chromatography if necessary.

Organometallic Routes

The use of organometallic reagents, such as Grignard and organolithium compounds, offers a powerful and direct method for the formation of carbon-carbon bonds and the introduction of functional groups.

2.3.1. Grignard Reagents

Grignard reagents (RMgX) are strong nucleophiles and bases that react with a variety of electrophiles.[8][9][10] For the synthesis of dichlorinated pyridine methanols, a common strategy involves the reaction of a dichloropyridyl Grignard reagent with formaldehyde or a suitable formaldehyde equivalent.

Formation of the Grignard Reagent:

The dichloropyridyl Grignard reagent is typically prepared by reacting a bromodichloropyridine with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.[10]

Reaction with Formaldehyde:

The freshly prepared Grignard reagent is then reacted with a source of formaldehyde, such as paraformaldehyde or gaseous formaldehyde, to yield the desired alcohol after an acidic workup.

2.3.2. Organolithium Reagents

Organolithium reagents can be used in a similar fashion to Grignard reagents. They are often more reactive and can be generated by direct lithiation of a dichloropyridine using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), or through lithium-halogen exchange. The choice of base and reaction conditions is crucial for achieving the desired regioselectivity.[1] For example, 3,5-dichloropyridine can be lithiated with reagents like n-butyllithium at low temperatures (e.g., -78 °C) to ensure selectivity.[1]

Experimental Protocol: Lithiation of 3,5-Dichloropyridine and Reaction with Formaldehyde

This protocol is a general representation and requires optimization for specific substrates.

-

Dissolve 3,5-dichloropyridine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0-1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add a source of formaldehyde (e.g., paraformaldehyde, gaseous formaldehyde bubbled through the solution) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Reduction | Dichloropyridine carboxylic acids/esters | LiAlH₄, DIBAL-H, NaBH₄ | Reliable, high-yielding, often uses readily available starting materials. | May require harsh reducing agents, functional group compatibility can be an issue. |

| Formylation | Dichloropyridines | Dichloromethyl methyl ether/TiCl₄, DMF/LDA | Good for specific substitution patterns, avoids handling highly reactive organometallics. | Can have regioselectivity issues, may require a two-step process. |

| Organometallic | Dichloropyridines, Bromo-dichloropyridines | Mg, n-BuLi, Formaldehyde | Direct C-C bond formation, can be highly regioselective. | Requires strictly anhydrous conditions, organometallic reagents are highly reactive and require careful handling. |

Conclusion

The synthesis of dichlorinated pyridine methanols is a well-established field with a variety of robust and reliable methods at the disposal of the synthetic chemist. The choice of a particular synthetic strategy will ultimately depend on a careful consideration of factors such as the desired substitution pattern, the availability and cost of starting materials, scalability, and the functional group tolerance of the chosen reaction conditions. The reduction of pre-functionalized dichloropyridine carboxylic acids or esters offers a dependable route, while formylation and organometallic approaches provide greater flexibility in constructing the target molecule from simpler dichloropyridine precursors. By understanding the principles and practical considerations outlined in this guide, researchers can effectively navigate the synthetic landscape and efficiently access these valuable building blocks for their research and development endeavors.

References

- 1. 2-Pyridinemethanol, 3,5-Dichloro- | Properties, Applications, Safety, Synthesis & Suppliers China [pipzine-chem.com]

- 2. anaxlab.com [anaxlab.com]

- 3. (3,5-Dichloropyridin-4-yl)methanol | [frontierspecialtychemicals.com]

- 4. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rieche formylation - Wikipedia [en.wikipedia.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of (2,4-Dichloropyridin-3-yl)methanol: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichloropyridin-3-yl)methanol is a key building block in the synthesis of a wide range of biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its strategic importance lies in the versatile reactivity of the hydroxymethyl group and the specific substitution pattern of the dichloropyridine core, which allows for diverse downstream chemical modifications. This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of this compound, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the common precursors, including 2,4-dichloropyridine-3-carboxaldehyde and derivatives of 2,4-dichloronicotinic acid, and detail the methodologies for their conversion to the target alcohol.

Introduction: The Significance of this compound in Chemical Synthesis

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for the introduction of various functional groups through cross-coupling reactions and nucleophilic substitutions. This compound, in particular, offers a unique combination of a reactive primary alcohol and a dichlorinated pyridine ring. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic displacement, while the chlorine atoms at the 2- and 4-positions provide handles for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures.

Synthetic Pathways to this compound

The synthesis of this compound primarily relies on the reduction of a carbonyl group at the 3-position of the 2,4-dichloropyridine ring. The choice of the starting material dictates the specific reduction strategy and the overall efficiency of the synthesis.

Pathway A: Reduction of 2,4-Dichloropyridine-3-carboxaldehyde

The most direct and common route to this compound is the reduction of the corresponding aldehyde, 2,4-Dichloropyridine-3-carboxaldehyde.[] This commercially available starting material[] provides a straightforward one-step conversion to the desired alcohol.

Causality of Experimental Choices:

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of the reducing agent is critical to ensure high yield and selectivity, avoiding over-reduction or side reactions.

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. Its ease of handling and compatibility with protic solvents like methanol and ethanol make it a preferred choice for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

-

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ can also be used. However, its high reactivity and violent reaction with protic solvents necessitate the use of anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether and careful handling.[2] For the reduction of a simple aldehyde, the use of LiAlH₄ is often unnecessary and introduces additional safety hazards.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂). While effective, it often requires specialized high-pressure equipment. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or triethylsilane in the presence of a catalyst, can be a milder alternative.

References

The Strategic Application of (2,4-Dichloropyridin-3-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and versatile reactivity make it a privileged structure in drug design. This technical guide delves into the untapped potential of a specific, highly functionalized pyridine derivative: (2,4-Dichloropyridin-3-yl)methanol . We will explore its synthetic accessibility, inherent reactivity, and propose its strategic application in the development of novel therapeutics, with a particular focus on kinase inhibitors and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery programs.

Introduction: The Enduring Importance of the Pyridine Nucleus

The pyridine ring, an isostere of benzene, offers a unique combination of aromaticity and the presence of a nitrogen atom.[1] This nitrogen atom imparts a dipole moment, acts as a hydrogen bond acceptor, and can be protonated, enhancing the aqueous solubility and bioavailability of drug candidates.[3] The pyridine scaffold is a key component in a wide array of therapeutic agents, demonstrating broad pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4]

The subject of this guide, this compound, presents a particularly compelling starting point for medicinal chemistry campaigns. The dichloropyridine core offers two reactive sites for diversification through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the hydroxymethyl group provides a handle for further functionalization through esterification, etherification, or oxidation. This trifecta of reactive sites allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

Synthesis and Reactivity of this compound

While a direct, optimized synthesis for this compound is not extensively reported in the literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The most logical approach involves the reduction of the readily available 2,4-dichloronicotinic acid.

Proposed Synthetic Pathway

The proposed synthesis commences with the reduction of 2,4-dichloronicotinic acid, a commercially available starting material.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Reagents and Materials:

| Reagent/Material | Supplier | Grade |

| 2,4-Dichloronicotinic acid | Commercially Available | ≥97% |

| Lithium aluminum hydride (LiAlH4) | Commercially Available | 1.0 M in THF |

| Anhydrous Tetrahydrofuran (THF) | Commercially Available | DriSolv® |

| Diethyl ether | Commercially Available | Anhydrous |

| Sodium sulfate (Na2SO4) | Commercially Available | Anhydrous |

| Hydrochloric acid (HCl) | Commercially Available | 1 M aqueous solution |

| Sodium bicarbonate (NaHCO3) | Commercially Available | Saturated aqueous solution |

Procedure:

-

To a stirred solution of 2,4-dichloronicotinic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add a solution of LiAlH4 in THF (1.5 eq).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Inherent Reactivity and Opportunities for Derivatization

The strategic placement of the chloro and hydroxymethyl substituents on the pyridine ring opens up a multitude of possibilities for chemical modification.

Caption: Derivatization opportunities for this compound.

The differential reactivity of the two chlorine atoms (C2 being more susceptible to nucleophilic attack than C4) allows for sequential and regioselective modifications, enabling the synthesis of diverse libraries of compounds from a single, advanced intermediate.

Potential Application 1: Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[1] The pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[5][6] The 2,4-dichloropyridine moiety can serve as a bioisosteric replacement for the commonly found dichlorophenyl group in many kinase inhibitors, potentially offering improved solubility and metabolic properties.[7][8]

Proposed Derivatization Strategy for Kinase Inhibitors

A plausible strategy for developing kinase inhibitors from this compound involves the functionalization of the C2 and C4 positions with various amine-containing fragments, which are known to interact with the hinge region of the kinase ATP-binding pocket. The hydroxymethyl group can be further modified to explore interactions with the solvent-exposed region.

Caption: Workflow for generating a kinase inhibitor library.

Table 1: Proposed Modifications for Kinase Inhibitor Synthesis

| Position | Modality | R-Group Examples | Rationale |

| C2 | SNAr | Anilines, benzylamines, heterocyclic amines | Hinge-binding interactions |

| C4 | Cross-Coupling | Arylboronic acids, terminal alkynes | Exploration of the hydrophobic pocket |

| CH2OH | Etherification | Small alkyl groups, polyethylene glycol (PEG) chains | Improve solubility and pharmacokinetic properties |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A generic, fluorescence-based kinase assay can be employed for the initial screening of synthesized compounds.[1][3][5][9][10]

Materials:

-

Kinase of interest (e.g., VEGFR2, EGFR)

-

ATP

-

Substrate peptide

-

EnzyChrom™ Kinase Assay Kit (or similar)

-

384-well microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 384-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.

-

Stop the reaction and measure the amount of ADP produced using a coupled enzyme assay that generates a fluorescent signal.

-

The fluorescence intensity is inversely proportional to the kinase activity.

-

Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

Potential Application 2: TRPV3 Antagonists

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons.[11][12] It is implicated in thermosensation, pain perception, and various skin disorders, making it an attractive target for the development of novel analgesics and anti-inflammatory agents.[11][13] Several known TRPV3 antagonists feature a pyridine or related heterocyclic core.[11]

Proposed Derivatization Strategy for TRPV3 Antagonists

The general pharmacophore for many TRP channel modulators consists of a polar "head" group, a central "linker," and a hydrophobic "tail." this compound can be envisioned as a versatile scaffold to construct such a pharmacophore.

Caption: Pharmacophore-guided design of TRPV3 antagonists.

Table 2: Proposed Modifications for TRPV3 Antagonist Synthesis

| Position | Modality | R-Group Examples | Rationale |

| CH2OH | Esterification | Carboxylic acids with aryl or heteroaryl groups | Forms the linker and part of the hydrophobic tail |

| C2/C4 | SNAr | Lipophilic amines or thiols | Modulates the hydrophobic tail and overall physicochemical properties |

Experimental Protocol: In Vitro TRPV3 Antagonist Assay (Calcium Influx Assay)

A common method to assess TRPV3 channel activity is to measure changes in intracellular calcium concentration ([Ca2+]i) in cells expressing the channel.[6][14]

Materials:

-

HEK293 cells stably expressing human TRPV3

-

Fluo-4 AM calcium indicator dye

-

TRPV3 agonist (e.g., 2-APB, carvacrol)

-

96-well black-walled, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Seed the TRPV3-expressing HEK293 cells in a 96-well plate and grow to confluence.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

-

Wash the cells with a physiological buffer.

-

Add the test compounds at various concentrations and incubate for a predetermined time.

-

Measure the baseline fluorescence.

-

Add a TRPV3 agonist to stimulate calcium influx.

-

Immediately measure the change in fluorescence over time.

-

The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal.

-

Calculate the IC50 values for each compound.

Conclusion

This compound is a highly versatile and strategically valuable building block for medicinal chemistry. Its straightforward synthesis and the presence of three distinct points for diversification make it an ideal starting point for the rapid generation of compound libraries. The dichloropyridine core is a proven scaffold for targeting kinases, and the overall structure of the molecule is amenable to the design of TRPV3 antagonists. The proposed synthetic and biological evaluation protocols provide a clear roadmap for researchers to unlock the therapeutic potential of this promising, yet underexplored, chemical entity.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. cas 26452-80-2|| where to buy 2,4-Dichloropyridine [french.chemenu.com]

- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 4. mdpi.com [mdpi.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Pharmacological profiling of the TRPV3 channel in recombinant and native assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. mdpi.com [mdpi.com]

- 12. TRPV3 Ion Channel: From Gene to Pharmacology [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Transient Receptor Potential Vanilloid 3 Antagonists from Achillea alpina L. and Separation by Liquid-Liquid-Refining Extraction and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of (2,4-Dichloropyridin-3-yl)methanol

Abstract

(2,4-Dichloropyridin-3-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical stability is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of this molecule. We will explore the application of fundamental thermal analysis techniques, the design and execution of forced degradation studies as mandated by regulatory bodies, and the development of robust, stability-indicating analytical methods for the accurate quantification of the parent molecule and its degradation products. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental protocols.

Introduction: The Imperative of Stability Analysis

In pharmaceutical development, understanding the intrinsic stability of an API or a key intermediate like this compound is not merely a regulatory requirement; it is a cornerstone of drug safety and quality. A molecule's susceptibility to degradation under thermal stress can dictate its synthesis pathway, storage conditions, formulation strategy, and shelf-life. Degradation can lead to a loss of potency and, more critically, the formation of potentially toxic impurities.

Forced degradation studies, or stress testing, are essential for elucidating potential degradation pathways and products.[1] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, acid and base hydrolysis, oxidation, and photolysis, to provoke degradation.[2] The insights gained are fundamental to developing and validating stability-indicating analytical methods—assays that can accurately measure the active ingredient's concentration without interference from any degradants.[3]

This guide will systematically walk through the process of characterizing the thermal lability of this compound.

Physicochemical Characterization

A baseline understanding of the molecule's physical properties is the first step in any stability program.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 945543-24-8 | [4] |

| Molecular Formula | C₆H₅Cl₂NO | - |

| Molecular Weight | 178.02 g/mol | - |

| Appearance | White to off-white solid (Typical) | - |

| Melting Point | To be determined experimentally via DSC | - |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | [5] |

Thermal Analysis: TGA and DSC

Thermal analysis techniques provide quantitative data on the thermal stability and phase behavior of a material.[6] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary methods for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It is invaluable for determining the onset temperature of thermal decomposition and identifying mass loss events corresponding to the release of volatile fragments.[9]

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or alumina crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10][11] It is used to determine the melting point, assess purity, and detect exothermic or endothermic events associated with decomposition.[6][12]

-

Instrument: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty sealed pan as the reference.

-

Atmosphere: Maintain a nitrogen purge at 50 mL/min.

-

Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

-

Data Analysis: Plot heat flow versus temperature. An endotherm will indicate melting, while sharp, irreversible exotherms following the melt often signify decomposition.

Interpreting Thermal Data

The TGA thermogram will reveal the temperature at which the molecule begins to lose mass, indicating decomposition. The DSC thermogram will show the melting point as a sharp endotherm. If decomposition is highly energetic, a sharp exotherm may appear on the DSC curve, often at a temperature corresponding to the onset of mass loss observed in the TGA.

| Parameter | Hypothetical Result | Interpretation |

| TGA Onset of Decomposition (T_onset) | ~210°C | The molecule is thermally stable up to this temperature under inert conditions. |

| TGA Major Mass Loss | 210°C - 350°C | Corresponds to the primary fragmentation of the molecule. |

| DSC Melting Point (T_melt) | ~95°C | Sharp endotherm indicating the transition from solid to liquid phase. |

| DSC Decomposition | >215°C | An exothermic event may be observed, aligning with the TGA mass loss. |

Forced Degradation Studies & Pathway Elucidation

Forced degradation studies are the core of stability testing, providing a predictive understanding of the degradation profile.[1][2] The goal is to achieve 5-20% degradation to ensure that the analytical methods are challenged without completely destroying the parent molecule.[2]

Experimental Workflow

The overall process follows a logical sequence from initial characterization to in-depth analysis of degradation products.

Caption: Overall experimental workflow for stability assessment.

Stress Conditions & Postulated Degradation Pathways

-

Condition: The solid substance is exposed to high temperatures (e.g., 80°C, 105°C) for a defined period.

-

Rationale: Simulates potential degradation during drying, milling, or storage in hot climates.

-

Postulated Pathway: The primary alcohol is susceptible to oxidation, potentially forming (2,4-Dichloropyridin-3-yl)carbaldehyde or 2,4-dichloronicotinic acid, especially if trace oxygen is present. At higher temperatures, dehalogenation or ring cleavage could occur.

-

Condition: The substance is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated (e.g., 60°C).[2]

-

Rationale: Simulates pH extremes the drug might encounter and assesses the lability of functional groups. Pyridine derivatives can show instability in alkaline or acidic media.[13]

-

Postulated Pathway: The chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic substitution by hydroxide ions, particularly under basic conditions, leading to the formation of chlorohydroxypyridine or dihydroxypyridine derivatives.

-

Condition: The substance is treated with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature or with gentle heating.[13]

-

Rationale: Assesses susceptibility to oxidation, which can be initiated by atmospheric oxygen or excipients.

-

Postulated Pathway: The primary alcohol is the most likely site of oxidation, yielding the corresponding aldehyde and carboxylic acid. N-oxidation of the pyridine ring is also a possibility.

-

Condition: The solid or a solution of the substance is exposed to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

-

Rationale: Determines if the molecule is light-sensitive, which dictates packaging requirements.

-

Postulated Pathway: Photolytic cleavage of the C-Cl bonds is a common pathway for chlorinated aromatic compounds, potentially leading to radical-mediated degradation and the formation of less chlorinated species or polymeric products.

Caption: Postulated degradation pathways under stress conditions.

Stability-Indicating Analytical Methodologies

The cornerstone of a stability study is a validated analytical method capable of separating and quantifying the parent compound and all significant degradation products.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the industry standard for stability assays.[3] A method is "stability-indicating" when it can demonstrate specificity for the analyte in the presence of its degradation products, impurities, and excipients.

-

Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The non-polar stationary phase is well-suited for retaining the moderately polar parent compound and separating it from potential degradants of varying polarity.[14]

-

Mobile Phase Optimization:

-

Begin with a simple mobile phase, such as a gradient of acetonitrile and water.

-

To improve peak shape for the basic pyridine nitrogen, add an acidic modifier like 0.1% formic acid or phosphoric acid to the aqueous phase. This ensures the analyte is in a single ionic form.

-

Run a gradient from ~10% to 90% acetonitrile to elute all components, including the parent compound and any more or less polar degradants.

-

-

Wavelength Selection: Use a PDA detector to scan the UV spectrum of the parent compound. Select a wavelength of maximum absorbance (e.g., ~275 nm) for quantification to ensure high sensitivity. The PDA is crucial as it allows for peak purity analysis, confirming that the parent peak is not co-eluting with any degradants.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies. The method must demonstrate adequate resolution (Rs > 2) between the parent peak and the nearest eluting degradation product.

-

Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.

| Parameter | Typical Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 275 nm |

| Column Temp. | 30°C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile or semi-volatile degradation products that may not be amenable to HPLC analysis.[14] The high sensitivity and structural information provided by mass spectrometry make it an excellent tool for identifying unknown impurities.[15]

-

Sample Preparation: Extract the stressed sample with a suitable organic solvent (e.g., dichloromethane). In some cases, derivatization may be necessary to increase the volatility of polar degradants.

-

Column Selection: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID) suitable for a wide range of compounds.

-

Injector and Temperature Program:

-

Use a split/splitless injector at a temperature high enough to volatilize the sample without causing on-column degradation (e.g., 250°C).

-

Develop a temperature ramp (e.g., 50°C hold for 2 min, then ramp at 10°C/min to 280°C) to separate components based on their boiling points.

-

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to collect mass spectra of all eluting peaks. Identification is achieved by comparing the obtained spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Summary and Recommendations

A thorough investigation into the thermal stability and degradation of this compound is critical for its successful application in pharmaceutical manufacturing.

-

Thermal Profile: The compound is expected to be a stable solid with a distinct melting point, but it will undergo thermal decomposition at elevated temperatures, likely above 200°C.

-

Degradation Profile: The molecule is susceptible to degradation under oxidative and hydrolytic (especially basic) conditions. The primary alcohol and chloro-substituents are the most reactive sites. Photostability should be confirmed to determine if light-protective packaging is necessary.

-

Handling and Storage: Based on its likely stability profile, this compound should be stored in well-sealed containers in a cool, dry place, protected from light and incompatible materials (strong bases and oxidizing agents).

-

Analytical Control: A validated, stability-indicating HPLC method is essential for routine purity testing and stability monitoring throughout the development lifecycle.

By implementing the systematic approach outlined in this guide, researchers and drug development professionals can build a robust understanding of the stability characteristics of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. 945543-24-8|this compound|BLD Pharm [bldpharm.com]

- 5. (4-AMINO-PYRIDIN-3-YL)-METHANOL CAS#: 138116-34-4 [m.chemicalbook.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 9. aurigaresearch.com [aurigaresearch.com]

- 10. news-medical.net [news-medical.net]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. veeprho.com [veeprho.com]

- 13. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,4-Dichloropyridin-3-yl)methanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of (2,4-Dichloropyridin-3-yl)methanol in Organic Solvents

Introduction

This compound is a substituted pyridyl methanol of significant interest in medicinal chemistry and drug development as a key intermediate in the synthesis of various pharmaceutical compounds. The solubility of this active pharmaceutical ingredient (API) in organic solvents is a critical parameter that profoundly influences various stages of drug development, including synthesis, purification, formulation, and bioavailability.[1][2][3] An understanding of its solubility profile enables the rational selection of solvents for crystallization, the design of appropriate dosage forms, and the prediction of its behavior in biological systems.

This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound in a range of organic solvents. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's solubility characteristics.

Theoretical Framework for Solvent Selection

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound provides key insights into its potential solubility behavior.

Molecular Structure and Physicochemical Properties:

-

Polarity: The presence of a nitrogen atom in the pyridine ring and the hydroxyl group (-OH) imparts polarity to the molecule. The two chlorine atoms also contribute to the molecule's dipole moment. This suggests that this compound will likely exhibit good solubility in polar solvents.[4]

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This capability for hydrogen bonding is a significant factor in its solubility in protic solvents like alcohols.

-

Aromaticity: The pyridine ring is aromatic, which can lead to π-π stacking interactions with aromatic solvents.

Based on these properties, a range of solvents with varying polarities and hydrogen bonding capabilities should be screened to determine a comprehensive solubility profile. A suggested list of solvents for initial screening is provided in the table below.

| Solvent Class | Examples | Rationale for Inclusion |

| Protic Solvents | Methanol, Ethanol | Capable of hydrogen bonding with the hydroxyl and pyridine moieties of the solute.[5][6] |

| Aprotic Polar | Acetone, Acetonitrile | Can engage in dipole-dipole interactions with the polar functional groups of the solute.[7] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Ethers are less polar than alcohols but can still solvate the molecule through dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | The presence of chlorine atoms in the solute may lead to favorable interactions with chlorinated solvents. |

| Aromatic | Toluene | The aromatic ring of toluene can interact with the pyridine ring of the solute via π-π stacking.[8] |